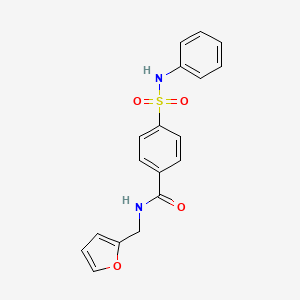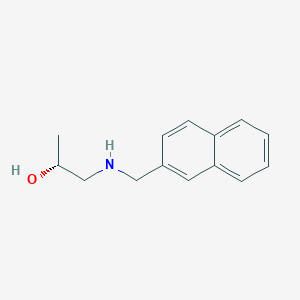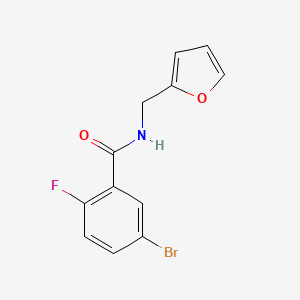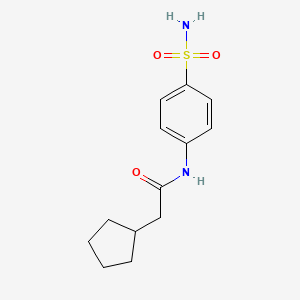
N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide, also known as FSBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FSBA is a sulfonamide derivative that is commonly used as a labeling reagent for proteins and peptides. It has been shown to be a useful tool for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics.
科学研究应用
N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide has a wide range of scientific research applications. One of the most common uses of this compound is as a labeling reagent for proteins and peptides. This compound can be used to label proteins and peptides with a fluorescent or biotin tag, which allows for their detection and quantification in complex biological samples. This compound has also been used as a cross-linking reagent to study protein-protein interactions and protein-ligand interactions. Additionally, this compound has been used as an inhibitor of enzyme activity and as a substrate for enzymatic assays.
作用机制
The mechanism of action of N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide is based on its sulfonamide group, which has been shown to react with the amino groups of lysine residues in proteins and peptides. This reaction forms a stable covalent bond between this compound and the lysine residue, which can be used for labeling, cross-linking, or inhibition of enzyme activity. The furan group in this compound has also been shown to be important for its reactivity with proteins and peptides.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be a non-toxic reagent that can be used in a wide range of biological systems. However, it is important to note that this compound can react with lysine residues in proteins and peptides, which may affect their biological activity or function.
实验室实验的优点和局限性
One of the main advantages of N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide is its versatility as a labeling reagent, cross-linking reagent, and enzyme inhibitor. It can be used in a wide range of biological systems and has been shown to be effective in a variety of experimental conditions. However, one of the limitations of this compound is its relatively low reactivity with proteins and peptides compared to other labeling reagents. Additionally, this compound may react with other amino acid residues in proteins and peptides, which can affect their structure and function.
未来方向
There are several future directions for the use of N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide in scientific research. One potential application is in the study of protein-protein interactions in complex biological systems. This compound can be used to cross-link proteins in their native state, which can provide insights into the structure and function of protein complexes. Another potential application is in the development of new enzyme inhibitors. This compound has been shown to be an effective inhibitor of certain enzymes, and further research may identify new targets for this compound-based inhibitors. Finally, this compound may be used in the development of new diagnostic tools for diseases such as cancer, where protein-protein interactions play a critical role in disease progression.
合成方法
The synthesis of N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide involves the reaction of 2-furanmethanol with p-toluenesulfonyl chloride to form 2-(p-toluenesulfonyloxy)methylfuran. This intermediate is then reacted with 4-aminobenzamide to form this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-18(19-13-16-7-4-12-24-16)14-8-10-17(11-9-14)25(22,23)20-15-5-2-1-3-6-15/h1-12,20H,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDIUWGTSZSJOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7645009.png)


![(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl) N,N-diethylcarbamodithioate](/img/structure/B7645032.png)
![(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7645061.png)

![N-[(1S)-1-(4-fluorophenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B7645067.png)

![(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol](/img/structure/B7645079.png)
![[2-(4-methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7645087.png)

![2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7645097.png)
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7645102.png)
![1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7645118.png)